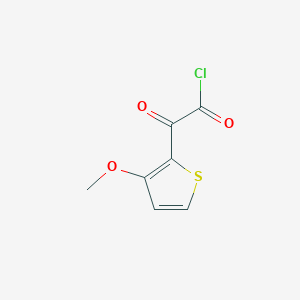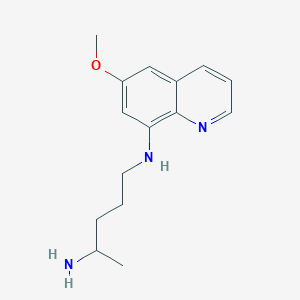
2-溴噻唑-4-羧酸乙酯
概述
描述
Ethyl 2-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
科学研究应用
Ethyl 2-bromothiazole-4-carboxylate has a wide range of applications in scientific research:
作用机制
Target of Action
Ethyl 2-bromothiazole-4-carboxylate is an organic compound that has been identified as a potential inhibitor of corrosion on metal surfaces . The primary target of this compound is the metal surface, specifically copper, where it acts to prevent or reduce corrosion .
Mode of Action
The compound interacts with its target (the metal surface) through a process known as adsorption . This involves the compound forming a film layer on the surface of the copper, which acts as a barrier to prevent or reduce corrosion . The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms in the compound contributes to the creation of this protective film layer .
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . It is also identified as a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.22 (iLOGP) and 2.53 (XLOGP3) , which may impact its bioavailability.
Result of Action
The primary result of the action of Ethyl 2-bromothiazole-4-carboxylate is the prevention or reduction of corrosion on metal surfaces . By forming a protective film layer on the surface of the copper, the compound helps to maintain the integrity of the metal and extend its lifespan .
Action Environment
The action of Ethyl 2-bromothiazole-4-carboxylate can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to avoid decomposition due to light and moisture . Additionally, the compound’s effectiveness as a corrosion inhibitor may be affected by the temperature and pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromothiazole-4-carboxylate can be synthesized through the bromination of ethyl thiazole-4-carboxylate. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of ethyl 2-bromothiazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial production .
化学反应分析
Types of Reactions
Ethyl 2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, to form a variety of substituted thiazole derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole sulfoxides and sulfones.
Reduction Reactions: Thiazolidine derivatives .
相似化合物的比较
Ethyl 2-bromothiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chlorothiazole-4-carboxylate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 2-fluorothiazole-4-carboxylate:
Ethyl 2-iodothiazole-4-carboxylate: The presence of an iodine atom imparts unique reactivity, making it suitable for specific synthetic applications.
Ethyl 2-bromothiazole-4-carboxylate is unique due to the specific reactivity of the bromine atom, which allows for a wide range of chemical transformations and applications in various fields .
属性
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISCQPKKGDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326608 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-77-9 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)


![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)





